molecular formula C10H9NO3 B7883730 3-Buten-2-one, 4-(4-nitrophenyl)-

3-Buten-2-one, 4-(4-nitrophenyl)-

Cat. No.: B7883730
M. Wt: 191.18 g/mol
InChI Key: KMCRQJMZUHNLKJ-UHFFFAOYSA-N
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Description

3-Buten-2-one, 4-(4-nitrophenyl)-, also known as 4-(4-nitrophenyl)-3-buten-2-one, is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of a nitrophenyl group attached to a butenone moiety. This compound is a yellow crystalline solid and is utilized in organic synthesis as a versatile building block for the preparation of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzaldehyde with methyl vinyl ketone. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of 3-Buten-2-one, 4-(4-nitrophenyl)- follows a similar synthetic route but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and advanced purification techniques, such as column chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Buten-2-one, 4-(4-nitrophenyl)- is widely used in scientific research due to its versatile reactivity and biological activity. Some of its applications include:

Mechanism of Action

The biological activity of 3-Buten-2-one, 4-(4-nitrophenyl)- is primarily attributed to its ability to interact with cellular proteins and enzymes. The nitrophenyl group can undergo reduction to form reactive intermediates that can covalently modify nucleophilic sites on proteins, thereby altering their function. This mechanism is particularly relevant in its antitumor and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-2-one, 4-(4-nitrophenyl)- is unique due to the specific positioning of the nitro group, which significantly influences its reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized organic molecules and in the study of its biological effects .

Properties

IUPAC Name

4-(4-nitrophenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCRQJMZUHNLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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